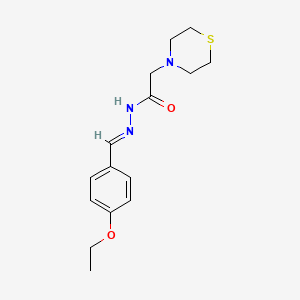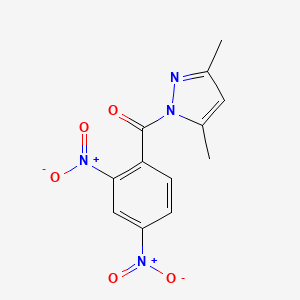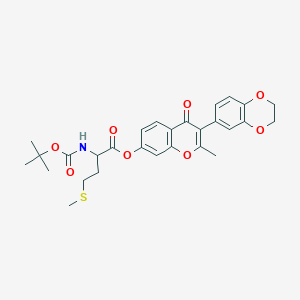![molecular formula C23H21N3O3 B3837628 N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3837628.png)
N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide
Descripción general
Descripción
N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications. QNZ has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. In
Aplicaciones Científicas De Investigación
N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In a study by Liu et al. (2019), N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide was found to have anti-tumor effects in vitro and in vivo. The authors demonstrated that N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide inhibited the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In another study by Ma et al. (2018), N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide was found to have anti-inflammatory effects in a mouse model of acute lung injury. The authors showed that N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide reduced inflammation and oxidative stress in the lungs, leading to improved lung function and survival.
Mecanismo De Acción
The mechanism of action of N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide involves the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activation, the induction of apoptosis in cancer cells, and the reduction of inflammation and oxidative stress in various tissues. N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has also been found to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has several advantages for lab experiments, including its small molecular size, low toxicity, and ease of synthesis. However, N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects. These limitations should be taken into consideration when designing experiments using N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide.
Direcciones Futuras
There are several future directions for further research on N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide. One area of interest is the development of N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new drug delivery systems for N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide could improve its bioavailability and efficacy in vivo.
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-23(25-14-5-9-17-7-2-1-3-8-17)20-15-19(29-26-20)16-28-21-12-4-10-18-11-6-13-24-22(18)21/h1-4,6-8,10-13,15H,5,9,14,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYPUMPMOSVDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3837573.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B3837576.png)
![6-amino-3-methyl-4-(5-nitro-2-furyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3837578.png)


![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3837600.png)

![3,6-diamino-2-(4-bromobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3837621.png)
![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}sulfamide](/img/structure/B3837626.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B3837635.png)
